Cas no 59337-80-3 (4-chlorothiophene-3-carbonyl chloride)

4-chlorothiophene-3-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Thiophenecarbonyl chloride, 4-chloro- (9CI)
- 4-chlorothiophene-3-carbonyl chloride
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- MDL: MFCD13174014
計算された属性
- せいみつぶんしりょう: 179.9203412g/mol
- どういたいしつりょう: 179.9203412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-chlorothiophene-3-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3447696-0.1g |
4-chlorothiophene-3-carbonyl chloride |
59337-80-3 | 95.0% | 0.1g |
$383.0 | 2025-03-18 | |
Enamine | EN300-3447696-5.0g |
4-chlorothiophene-3-carbonyl chloride |
59337-80-3 | 95.0% | 5.0g |
$3189.0 | 2025-03-18 | |
Enamine | EN300-3447696-0.25g |
4-chlorothiophene-3-carbonyl chloride |
59337-80-3 | 95.0% | 0.25g |
$546.0 | 2025-03-18 | |
Enamine | EN300-3447696-2.5g |
4-chlorothiophene-3-carbonyl chloride |
59337-80-3 | 95.0% | 2.5g |
$2155.0 | 2025-03-18 | |
1PlusChem | 1P00F2SL-500mg |
3-Thiophenecarbonyl chloride, 4-chloro- (9CI) |
59337-80-3 | 95% | 500mg |
$1123.00 | 2024-04-22 | |
1PlusChem | 1P00F2SL-100mg |
3-Thiophenecarbonyl chloride, 4-chloro- (9CI) |
59337-80-3 | 95% | 100mg |
$536.00 | 2024-04-22 | |
Enamine | EN300-3447696-0.05g |
4-chlorothiophene-3-carbonyl chloride |
59337-80-3 | 95.0% | 0.05g |
$256.0 | 2025-03-18 | |
Enamine | EN300-3447696-10g |
4-chlorothiophene-3-carbonyl chloride |
59337-80-3 | 95% | 10g |
$4729.0 | 2023-09-03 | |
1PlusChem | 1P00F2SL-10g |
3-Thiophenecarbonyl chloride, 4-chloro- (9CI) |
59337-80-3 | 95% | 10g |
$5907.00 | 2023-12-16 | |
Enamine | EN300-3447696-1g |
4-chlorothiophene-3-carbonyl chloride |
59337-80-3 | 95% | 1g |
$1100.0 | 2023-09-03 |
4-chlorothiophene-3-carbonyl chloride 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
4-chlorothiophene-3-carbonyl chlorideに関する追加情報
Professional Introduction to 4-Chlorothiophene-3-Carbonyl Chloride (CAS No. 59337-80-3)
4-Chlorothiophene-3-carbonyl chloride, a compound with the chemical formula C₆H₃Cl₂O, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 59337-80-3, has garnered attention in the scientific community due to its versatile applications in the development of bioactive molecules. Its unique structural features, combining a thiophene ring with chloro and carbonyl functional groups, make it a valuable building block for constructing complex chemical entities.
The synthesis of 4-chlorothiophene-3-carbonyl chloride typically involves the chlorination of thiophene derivatives followed by carbonylation. This process requires precise control over reaction conditions to ensure high yield and purity, which are critical for subsequent applications in drug discovery. The compound's reactivity is primarily governed by its electrophilic nature, making it susceptible to nucleophilic attack and enabling its use in various coupling reactions.
In recent years, 4-chlorothiophene-3-carbonyl chloride has been extensively studied for its role in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern pharmaceuticals, with many drugs exhibiting biological activity due to their cyclic structures. The thiophene moiety in 4-chlorothiophene-3-carbonyl chloride provides a stable aromatic framework that can be modified further to create diverse pharmacophores. For instance, researchers have utilized this compound to develop novel antiviral and anti-inflammatory agents, leveraging its ability to form stable intermediates that can be easily functionalized.
One of the most compelling applications of 4-chlorothiophene-3-carbonyl chloride is in the synthesis of thiazole derivatives. Thiazoles are sulfur-containing heterocycles that are prevalent in numerous bioactive compounds, including antibiotics and antifungals. The carbonyl chloride group in 4-chlorothiophene-3-carbonyl chloride serves as an excellent electrophile for the introduction of thiazole rings through condensation reactions with appropriate nucleophiles. This has led to the development of new therapeutic agents with enhanced efficacy and reduced side effects.
The compound's utility extends beyond pharmaceuticals into materials science and agrochemicals. In materials science, 4-chlorothiophene-3-carbonyl chloride is used as a precursor for synthesizing advanced polymers and coatings that exhibit unique electronic properties. These polymers find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, where their ability to conduct electricity or emit light is crucial. Additionally, in agrochemicals, derivatives of this compound have been explored as potential herbicides and fungicides, offering new solutions for crop protection.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes for 4-chlorothiophene-3-carbonyl chloride. Researchers are increasingly focusing on developing eco-friendly methodologies that minimize waste and reduce energy consumption. One such approach involves the use of catalytic systems that enhance reaction efficiency while maintaining high selectivity. These innovations not only improve the economic viability of producing 4-chlorothiophene-3-carbonyl chloride but also align with global efforts to promote sustainable industrial practices.
The role of computational chemistry in optimizing synthetic pathways for 4-chlorothiophene-3-carbonyl chloride cannot be overstated. By leveraging computational models, scientists can predict reaction outcomes with high accuracy, allowing for the design of more efficient synthetic routes before conducting experimental trials. This approach has significantly reduced the time and resources required for developing new compounds, accelerating the pace of innovation in drug discovery and material science.
In conclusion, 4-chlorothiophene-3-carbonyl chloride (CAS No. 59337-80-3) is a multifaceted compound with broad applications across various scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for synthesizing bioactive molecules, advanced materials, and agrochemicals. As research continues to evolve, the development of sustainable synthetic methods and computational techniques will further enhance its utility, ensuring its continued relevance in the scientific community.
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